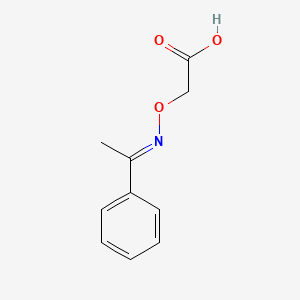

(1-Phenyl-ethylideneaminooxy)-acetic acid

Description

BenchChem offers high-quality (1-Phenyl-ethylideneaminooxy)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Phenyl-ethylideneaminooxy)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-1-phenylethylideneamino]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-8(11-14-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSPUQDYCFCXCV-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OCC(=O)O)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pathway Dependent Synthesis

The choice of synthetic route can be designed to selectively favor the formation of one isomer over the other. By altering the sequence of bond formation and the reacting species, chemists can create conditions that lead to high stereoselectivity. A study on the synthesis of related oxime ether derivatives demonstrated that different pathways could produce either the E or Z isomer with high purity.

Method A (E-isomer selective): This approach involves the direct reaction of the ketone with the corresponding O-substituted hydroxylamine (B1172632). For example, a solution of a ketone (methyl 2-(2-((4-acetyl-2,5-dimethylphenoxy)methyl)phenyl)-3-methoxyacrylate) and O-propylhydroxylamine in methanol, when stirred and gently heated, yielded the E-isomer with 96% selectivity.

Method B (Z-isomer selective): This alternative pathway involves the reaction of an O-alkylation agent with a pre-formed oxime. In this case, reacting an O-propyloxime with a bromomethyl derivative in the presence of potassium carbonate in acetonitrile (B52724) yielded the Z-isomer with 94% selectivity.

These findings illustrate that strategic selection of reactants and reaction sequences is a powerful tool for achieving high stereoselectivity.

| Method | Target Isomer | Reactants | Solvent | Yield | Ref |

| A | E-isomer | Ketone + O-propylhydroxylamine | Methanol | 96% | |

| B | Z-isomer | O-propyloxime + Bromomethyl derivative | Acetonitrile | 94% |

Isomerization of E/z Mixtures Via Immonium Complex Precipitation

A highly effective method for obtaining the pure E-isomer from an existing mixture of E and Z isomers involves treatment with an acid under anhydrous conditions. google.com When a solution of an aryl alkyl ketoxime mixture in an anhydrous organic solvent (e.g., diethyl ether) is treated with a protic or Lewis acid, such as anhydrous hydrogen chloride (HCl), the E-isomer is selectively precipitated as a stable immonium salt. google.com

During this process, the Z-isomer remaining in the solution isomerizes to the more thermodynamically stable E-isomer, which then also precipitates. This effectively converts the entire mixture to the desired E-isomer complex. The pure E-isomer is subsequently liberated by neutralizing the filtered immonium salt with a mild base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). google.com This technique has been shown to convert various E/Z mixtures of aryl alkyl ketoximes to purities of >98% E-isomer. google.com

| Starting Ketoxime | Initial E/Z Ratio | Final Purity | Ref |

| p-chloro-isobutyrophenone oxime | 60:40 | >98% E | google.com |

| p-bromoisobutyrophenone oxime | 50:50 | >98% E | google.com |

| 3-methyl, 4-ethoxyisobutyrophenone oxime | 80:20 | >98% E | google.com |

| p-chlorophenyl cyclopropyl (B3062369) ketoxime | 70:30 | >98% E | google.com |

Photoisomerization

While many aryl ketoximes thermodynamically favor the E configuration, the Z-isomer can be accessed through photoisomerization. Recent advances have demonstrated that visible-light-mediated energy transfer catalysis provides a mild and general method to convert E-isomers of aryl oximes into the less stable Z-isomers. organic-chemistry.org This technique offers a valuable pathway to the Z configuration, which may be difficult to obtain through classical synthetic methods that are often under thermodynamic control. organic-chemistry.org

Catalyst and Condition Control

Reactivity of the Oxime Ether Linkage

The oxime ether linkage (C=N-O-C) is a key determinant of the reactivity of (1-Phenyl-ethylideneaminooxy)-acetic acid. The nitrogen-oxygen (N-O) bond within this linkage is relatively weak, making it susceptible to cleavage under a variety of conditions, including thermal, photochemical, and catalytic activation. This susceptibility to cleavage opens up pathways for a range of chemical transformations.

Cleavage of the N-O bond often proceeds via a homolytic mechanism, generating an iminyl radical and an alkoxy radical. These radical intermediates are highly reactive and can participate in subsequent reactions, such as cyclizations, additions, and rearrangements, leading to the formation of diverse molecular architectures. For instance, in the presence of suitable radical traps or intramolecular functionalities, these radicals can be harnessed for the synthesis of nitrogen-containing heterocycles.

Furthermore, the oxime ether linkage can be cleaved under reductive or oxidative conditions. Transition metal catalysts are often employed to facilitate these transformations, proceeding through mechanisms that can involve oxidative addition to the N-O bond or the formation of radical intermediates. The specific reaction pathway and resulting products are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) in (1-Phenyl-ethylideneaminooxy)-acetic acid provides a handle for a variety of chemical modifications, primarily through reactions at the carbonyl carbon and the acidic proton.

One of the most common transformations is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. For example, the reaction with ethanol (B145695) would yield ethyl (1-phenyl-ethylideneaminooxy)acetate. The kinetics of such esterification reactions are influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. Generally, increasing the temperature and catalyst concentration leads to a higher reaction rate and conversion. ijates.comresearchgate.netresearchgate.net

Another key reaction is amide formation , which occurs when the carboxylic acid is treated with an amine. This reaction typically requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. For instance, reaction with aniline (B41778) in the presence of a suitable coupling agent would produce N-phenyl-(1-phenyl-ethylideneaminooxy)acetamide. Various methods have been developed for direct amidation, some of which are catalyzed by metal oxides or proceed under microwave irradiation. researchgate.netymerdigital.comnih.gov

The carboxylic acid group can also undergo reduction to the corresponding primary alcohol, although this requires strong reducing agents like lithium aluminum hydride. Decarboxylation, the loss of carbon dioxide, is another possible transformation, though it typically requires harsh conditions unless facilitated by specific structural features.

Table 1: Representative Transformations of the Carboxylic Acid Group

| Transformation | Reactant | Product | General Conditions |

|---|---|---|---|

| Esterification | Ethanol | Ethyl (1-phenyl-ethylideneaminooxy)acetate | Acid catalyst (e.g., H₂SO₄), heat |

| Amide Formation | Aniline | N-phenyl-(1-phenyl-ethylideneaminooxy)acetamide | Coupling agent or catalyst, heat |

Investigation of Stereoisomerism and Its Impact on Reactivity (E/Z Isomers)

The carbon-nitrogen double bond of the oxime ether linkage in (1-Phenyl-ethylideneaminooxy)-acetic acid gives rise to geometric isomerism, resulting in the existence of E and Z stereoisomers. The spatial arrangement of the substituents around this double bond can have a significant impact on the molecule's physical properties and chemical reactivity.

The relative stability of the E and Z isomers and the energy barrier to their interconversion are important factors in determining the outcome of reactions. In some cases, one isomer may be thermodynamically more stable than the other. The interconversion between E and Z isomers can often be induced by heat or light (photoisomerization).

The stereochemistry of the oxime ether can profoundly influence the stereoselectivity and regioselectivity of subsequent reactions. For example, in pericyclic reactions such as 6π-electrocyclization, the E isomer of an oxime ether has been found to be significantly more reactive than its Z counterpart. core.ac.uk This difference in reactivity is attributed to the ability of the E isomer to more readily adopt the necessary conformation for the reaction to occur. Computational studies have suggested that orbital interactions, such as the N-lone pair → C=C π* interaction, can lower the transition state energy for the cyclization of the E-oxime ethers. core.ac.uk

In instances where the Z-isomer is unreactive under thermal conditions, photochemical promotion can be employed to induce E → Z isomerization, thereby allowing the reaction to proceed. core.ac.uk This highlights the potential to control reaction pathways by manipulating the stereochemistry of the oxime ether through external stimuli.

Mechanistic Elucidation of Synthetic and Degradative Pathways

Understanding the mechanisms by which (1-Phenyl-ethylideneaminooxy)-acetic acid is synthesized and degraded is crucial for controlling its formation and predicting its environmental fate. This involves studying the kinetics and thermodynamics of these processes, as well as characterizing reactive intermediates.

The synthesis of (1-Phenyl-ethylideneaminooxy)-acetic acid typically involves the condensation of acetophenone (B1666503) with hydroxylamine (B1172632) to form acetophenone oxime, followed by O-alkylation with an acetic acid derivative. The kinetics of oxime formation are generally acid-catalyzed and influenced by pH. numberanalytics.com The subsequent alkylation step is a nucleophilic substitution reaction.

Kinetic studies of related esterification reactions, such as the formation of 1-phenylethyl acetate, show that factors like enzyme concentration, temperature, and substrate concentration significantly affect the reaction rate and yield. scirp.org For instance, in the enzymatic synthesis of 1-phenylethyl acetate, an increase in temperature from 20°C to 60°C led to a slight increase in the reaction yield. scirp.org

Table 2: Factors Influencing Reaction Kinetics

| Factor | General Effect on Rate/Yield | Example from Related Reactions |

|---|---|---|

| Temperature | Increased temperature generally increases reaction rate. | Esterification of acetic acid with ethanol shows increased conversion with higher temperature. ijates.comresearchgate.net |

| Catalyst | Presence and concentration of a catalyst can significantly increase the reaction rate. | Acid catalysts are crucial for efficient esterification. chemguide.co.uk |

| Reactant Concentration | Higher concentration of reactants can increase the reaction rate up to a certain point. | In enzymatic reactions, high substrate concentrations can sometimes lead to inhibition. scirp.org |

| pH | Can influence the rate of acid or base-catalyzed reactions. | Oxime formation is typically acid-catalyzed. numberanalytics.com |

Electrochemical methods, such as cyclic voltammetry, can provide valuable information about the redox properties of (1-Phenyl-ethylideneaminooxy)-acetic acid. By studying the oxidation and reduction potentials of the molecule, insights into its electronic structure and its propensity to participate in electron transfer reactions can be gained.

The electrochemical decarboxylation of α-imino-oxy acids has been demonstrated as a method for generating iminyl radicals under mild, metal-free conditions. researchgate.net This suggests that (1-Phenyl-ethylideneaminooxy)-acetic acid could potentially undergo similar electrochemical transformations, providing an alternative pathway to the radical intermediates discussed in the context of its oxime ether reactivity. The electrochemical behavior would likely be influenced by the phenyl ring and the carboxylic acid group, which can also exhibit electrochemical activity.

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in (1-Phenyl-ethylideneaminooxy)-acetic acid, leading to its degradation. The primary photochemical processes for oxime ethers are E/Z isomerization and homolytic cleavage of the N-O bond.

Upon absorption of UV light, the molecule is promoted to an excited state. From this excited state, it can undergo isomerization between the E and Z forms or the N-O bond can break, generating iminyl and alkoxy radicals. These highly reactive radical species can then initiate a cascade of secondary reactions, leading to a variety of degradation products.

Studies on the photodegradation of compounds with similar structural motifs, such as acetophenone derivatives, indicate that the degradation process is influenced by factors like the irradiation period, temperature, and the presence of photosensitizers. researchgate.netitu.edu.tr The degradation of other organic acids under UV irradiation has been shown to proceed through pathways such as dehydrogenation, hydroxylation, and ketonization, resulting in various transformation products. researchgate.netnih.gov

The likely photolysis products of (1-Phenyl-ethylideneaminooxy)-acetic acid would arise from the reactions of the initially formed radicals. For example, the phenyl-containing iminyl radical could undergo recombination, disproportionation, or react with solvent molecules. The resulting degradation products could include smaller molecules such as acetophenone, benzoic acid, and various nitrogen-containing compounds. researchgate.net The specific degradation pathway and the distribution of products would depend on the irradiation wavelength, the solvent, and the presence of other substances such as oxygen or radical scavengers.

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. nih.gov It provides detailed information about the molecular structure, including the chemical environment of atoms and their connectivity.

In ¹H NMR, the spectrum would display signals corresponding to each chemically distinct proton in (1-Phenyl-ethylideneaminooxy)-acetic acid. The chemical shift (δ) indicates the electronic environment of the proton, the integration value reveals the number of protons generating the signal, and the splitting pattern (multiplicity) describes the number of neighboring protons.

For ¹³C NMR, signals correspond to the different carbon atoms in the molecule. The chemical shift provides insight into the type of carbon (e.g., alkyl, aromatic, carbonyl).

Based on the structure of (1-Phenyl-ethylideneaminooxy)-acetic acid, the following spectral data would be anticipated.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic C-H | 7.2 - 7.8 | Multiplet | 5H |

| -O-CH₂- | 4.7 | Singlet | 2H |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 170 - 175 |

| C=N | 150 - 160 |

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic C-H | 125 - 130 |

| -O-CH₂- | 65 - 75 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the deduction of the exact molecular formula. nih.gov Furthermore, by inducing fragmentation of the molecule, MS provides valuable information about its structure. nih.gov

The molecular formula of (1-Phenyl-ethylideneaminooxy)-acetic acid is C₁₀H₁₁NO₃, with a calculated monoisotopic mass of approximately 193.0739 u.

In a typical electron ionization (EI) mass spectrum, the parent molecule would lose an electron to form a molecular ion (M⁺•), which would then undergo characteristic fragmentation. Analysis of these fragments helps to piece together the original structure.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Possible Fragment Identity | Description |

|---|---|---|

| 193 | [C₁₀H₁₁NO₃]⁺• | Molecular Ion (M⁺•) |

| 148 | [C₁₀H₁₀NO]⁺ | Loss of carboxyl group (-COOH) |

| 134 | [C₉H₁₀N]⁺ | Loss of carboxyl group and oxygen |

| 118 | [C₈H₈N]⁺ | Cleavage of the N-O bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. libretexts.orglibretexts.org

The structure of (1-Phenyl-ethylideneaminooxy)-acetic acid contains several key functional groups that would produce distinct absorption bands in an IR spectrum.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |

| Imine C=N | Stretch | 1640 - 1690 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

The very broad O-H stretch is a hallmark of a carboxylic acid, resulting from strong hydrogen bonding. libretexts.org The strong carbonyl (C=O) absorption is also a key diagnostic peak.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined with high accuracy.

If a suitable single crystal of (1-Phenyl-ethylideneaminooxy)-acetic acid could be grown, X-ray crystallography would provide a wealth of structural information, including:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsion Angles: The dihedral angles that define the conformation of the molecule.

Intermolecular Interactions: The technique would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules) and π-stacking interactions between phenyl rings. nih.gov

This data provides an unambiguous confirmation of the molecular structure and its stereochemistry in the solid state.

Table of Mentioned Compounds

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of (1-Phenyl-ethylideneaminooxy)-acetic acid. researchgate.net Methods like DFT, often employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are used to predict the molecule's optimized geometry and vibrational frequencies with a high degree of accuracy. researchgate.netresearchgate.netnih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and the charge transfer interactions that can occur within the molecule. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is crucial for understanding intermolecular interactions. researchgate.net

Table 1: Illustrative Electronic Properties of (1-Phenyl-ethylideneaminooxy)-acetic acid Calculated via DFT Note: These values are representative examples of what would be obtained from a typical DFT calculation and are for illustrative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released when an electron is added |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of (1-Phenyl-ethylideneaminooxy)-acetic acid, arising from the rotation around its single bonds, gives rise to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This can be achieved by systematically rotating bonds and calculating the potential energy at each step to map out the potential energy surface. researchgate.net

Table 2: Example of Relative Energies for Hypothetical Conformers of (1-Phenyl-ethylideneaminooxy)-acetic acid Note: This table illustrates the typical output of a conformational analysis, showing different stable geometries and their relative energies.

| Conformer | Dihedral Angle (C-O-N-C) | Relative Energy (kcal/mol) | Key Feature |

| A | 180° (anti-periplanar) | 0.00 | Most stable, extended form |

| B | 65° (gauche) | 1.5 | Higher energy, folded form |

| C | -70° (gauche) | 1.8 | Slightly higher energy folded form |

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate.

For (1-Phenyl-ethylideneaminooxy)-acetic acid, theoretical calculations could be used to explore various potential reactions, such as the hydrolysis of the imine bond or intramolecular cyclization. mdpi.com For instance, studies on similar compounds have shown that carboxylic acids can catalyze intramolecular nucleophilic attacks by acting as a proton shuttle, lowering the energy barrier of the reaction. mdpi.com By comparing the activation energies of different proposed pathways, the most energetically favorable mechanism can be determined. nih.gov

Computational Modeling of Molecular Interactions and Binding Affinity

To understand the potential biological activity of (1-Phenyl-ethylideneaminooxy)-acetic acid, computational modeling techniques like molecular docking are employed. Molecular docking predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or enzyme, to form a stable complex. nih.govnih.gov

The process involves placing the 3D structure of (1-Phenyl-ethylideneaminooxy)-acetic acid into the active site of a target protein and using a scoring function to estimate the binding affinity. The results can identify the most likely binding pose and quantify the strength of the interaction, often expressed as a binding energy or docking score. nih.gov These models also provide detailed insights into the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. researchgate.net This information is critical for structure-based drug design and for understanding the molecular basis of the compound's potential biological effects.

Table 3: Illustrative Results of a Hypothetical Molecular Docking Study Note: This table shows example data from a docking simulation of (1-Phenyl-ethylideneaminooxy)-acetic acid with a hypothetical enzyme target.

| Parameter | Result | Interpretation |

| Binding Energy | -7.8 kcal/mol | Indicates a strong and favorable binding interaction |

| Hydrogen Bonds | 2 | Carboxylic acid group forms H-bonds with Ser-122 and Lys-84 |

| Hydrophobic Interactions | 4 | Phenyl ring interacts with Phe-210, Leu-78, and Val-115 |

| Interacting Residues | Ser-122, Lys-84, Phe-210, Leu-78, Val-115 | Key amino acids in the enzyme's active site involved in binding |

In silico Prediction of Molecular Fate and Transformation

In silico methods are computational approaches used to predict the fate of a molecule in a biological system, covering its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. mdpi.com These predictions are vital in the early stages of drug discovery for assessing the drug-likeness of a compound. researchgate.netnih.gov

Various computational models can estimate key physicochemical properties of (1-Phenyl-ethylideneaminooxy)-acetic acid, such as its lipophilicity (logP), water solubility, and polar surface area. These parameters are crucial for predicting its absorption and distribution in the body. Furthermore, models can predict whether the compound is likely to be metabolized by key enzyme families, such as cytochrome P450, or if it has the potential to inhibit important channels like the hERG potassium channel, which is associated with cardiotoxicity. mdpi.com These predictive tools help to prioritize compounds with favorable pharmacokinetic profiles and flag potential liabilities before extensive experimental testing is undertaken. nih.gov

Table 4: Example of In Silico Predicted ADMET Properties Note: These values are representative of predictions from ADMET modeling software and are for illustrative purposes.

| Property | Predicted Value | Implication |

| LogP (Lipophilicity) | 2.1 | Good balance for membrane permeability and solubility |

| Water Solubility | -3.5 (log mol/L) | Moderately soluble |

| Human Intestinal Absorption | > 90% | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the central nervous system |

| hERG Inhibition | Medium Risk | Warrants experimental follow-up for cardiotoxicity |

| Carcinogenicity | Negative | Predicted to be non-carcinogenic |

Structure Activity Relationship Sar Studies and Molecular Design

Analysis of the Phenyl Substituent Effects on Chemical and Biochemical Activity

The nature and position of substituents on the phenyl ring of (1-Phenyl-ethylideneaminooxy)-acetic acid analogues can significantly impact their chemical properties and biological activity. Research on structurally related compounds, such as phenoxyacetic acid herbicides and other bioactive molecules, has demonstrated that the electronic and steric properties of these substituents play a critical role in molecular recognition and function.

Generally, the introduction of electron-withdrawing groups (EWGs) on the phenyl ring tends to enhance the herbicidal or biological activity of related compounds. For instance, in the study of ketone-isobenzofuranone hybrids, it was found that compounds bearing weak, moderate, and strong electron-withdrawing groups such as fluorine, chlorine, bromine, and nitro groups exhibited promising herbicidal activity. nih.gov Conversely, strong electron-donating groups (EDGs) like hydroxyl and methoxy (B1213986) groups often lead to a decrease in activity. nih.gov The position of the substituent is also a critical determinant of activity, with ortho-substituted derivatives often showing higher potency compared to their meta- and para-substituted counterparts. nih.gov

Table 1: General Effects of Phenyl Substituents on the Bioactivity of (1-Phenyl-ethylideneaminooxy)-acetic Acid Analogs

| Substituent Type | Position | General Effect on Activity | Putative Rationale |

|---|---|---|---|

| Electron-Withdrawing (e.g., -F, -Cl, -NO₂) | ortho, para | Increase | Enhanced electronic interactions, improved binding affinity |

| Electron-Donating (e.g., -OH, -OCH₃) | Any | Decrease | Unfavorable electronic interactions, potential for steric clash |

| Halogens (e.g., -F, -Cl, -Br) | ortho | Significant Increase | Favorable steric and electronic profile for receptor binding |

| Alkyl (e.g., -CH₃) | para | Variable | Can provide beneficial hydrophobic interactions, but may also cause steric hindrance |

Role of the Ethylidene Moiety in Molecular Recognition and Function

The two-carbon length of the ethylidene group provides a specific spatial separation between the aromatic ring and the acidic functionality. This separation is often crucial for allowing the two key binding motifs to interact simultaneously with their respective recognition sites within a receptor or enzyme. Shortening or lengthening this linker can lead to a significant loss of activity by disrupting this optimal orientation.

Furthermore, the ethylidene bridge introduces a degree of conformational flexibility. While some flexibility is necessary for the molecule to adopt its bioactive conformation upon binding, excessive flexibility can be detrimental as it may lead to a higher entropic penalty upon binding. The conformational landscape of bioactive small molecules is a key determinant of their biological activity. emory.edu The specific geometry of the ethylidene group, including the potential for E/Z isomerism if the double bond were present, can also have a profound impact on activity by dictating the relative orientation of the phenyl and aminooxy-acetic acid groups. In many bioactive compounds, one stereoisomer is significantly more active than the other, highlighting the importance of a precise three-dimensional arrangement for molecular recognition.

Significance of the Aminooxy Group in Modulating Molecular Interactions

The aminooxy group (-O-N<) is a key functional group in (1-Phenyl-ethylideneaminooxy)-acetic acid that plays a significant role in modulating molecular interactions with its biological target. This group, in conjunction with the adjacent carboxylic acid, forms the primary pharmacophore responsible for the compound's activity. The nitrogen and oxygen atoms of the aminooxy group are capable of acting as hydrogen bond acceptors, while the N-H group, if present in a protonated form, can act as a hydrogen bond donor. hama-univ.edu.sy

Hydrogen bonds are highly directional and specific non-covalent interactions that are fundamental to the specificity of molecular recognition between a ligand and its receptor. unina.itnih.gov The ability of the aminooxy group to form these interactions can significantly contribute to the binding affinity and selectivity of the molecule. The strength and geometry of these hydrogen bonds are critical for stabilizing the ligand-receptor complex.

Design Principles for Analog Generation and Functional Diversification

The systematic generation of analogs of (1-Phenyl-ethylideneaminooxy)-acetic acid is a key strategy for exploring its functional diversification and for the development of new compounds with improved properties. The design of these analogs is guided by the principles of structure-activity relationships and often involves techniques such as bioisosteric replacement. ramauniversity.ac.inslideshare.net

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of creating a new molecule with similar or improved biological activity. wikipedia.orgnih.gov For example, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions. Similarly, the carboxylic acid could be replaced with other acidic bioisosteres like a tetrazole or a hydroxamic acid to modulate acidity and membrane permeability.

Another important design principle is the introduction of conformational constraints. By incorporating rigid elements into the molecule, such as rings or double bonds, the number of accessible conformations can be reduced. nih.govnih.gov This can lead to an increase in binding affinity by reducing the entropic penalty of binding and can also provide valuable information about the bioactive conformation.

Functional diversification can also be achieved by appending different functional groups to the core scaffold. These groups can be chosen to probe for additional binding pockets in the target protein, to improve pharmacokinetic properties, or to introduce new functionalities, such as fluorescent tags for mechanistic studies. A thorough understanding of the SAR of (1-Phenyl-ethylideneaminooxy)-acetic acid is essential for the rational design of such analogs.

Applications in Chemical Biology and Biochemical Research

Bioconjugation and Probe Development

The ability to selectively and stably link molecules is fundamental to creating functional probes, diagnostics, and therapeutics. The aminooxy group is a key player in bioorthogonal chemistry, particularly in the formation of stable oxime bonds.

Oxime ligation is a highly reliable and versatile bioorthogonal conjugation technique that involves the reaction between a nucleophilic aminooxy group (R-ONH₂) and an electrophilic aldehyde or ketone to form a stable oxime bond (R-O-N=CR'R''). wikipedia.orgresearchgate.net This reaction is chemoselective and can be performed under mild aqueous conditions, which is ideal for modifying sensitive biological molecules like peptides and proteins. wikipedia.org

Aminooxyacetic acid (AOA) is a common building block for introducing the reactive aminooxy moiety onto a molecule of interest. However, the high reactivity of the free aminooxy group can be problematic during chemical synthesis, especially in standard solid-phase peptide synthesis (SPPS). To overcome this, the aminooxy group is often temporarily protected. wikipedia.orgresearchgate.net (1-Phenyl-ethylideneaminooxy)-acetic acid represents one such protected form, where the 1-phenylethylidene group shields the reactive aminooxy functionality. This protection allows for the stable incorporation of the AOA unit into a peptide sequence. The protecting group can be removed later to reveal the aminooxy group, making it available for a specific ligation reaction.

Various strategies have been developed to incorporate protected AOA derivatives into peptides, as summarized in the table below.

| Protected AOA Derivative | Abbreviation | Compatible Synthesis | Notes |

| N-Fmoc-aminooxyacetic acid | Fmoc-Aoa | Fmoc-SPPS | Standard protected form for Fmoc-based peptide synthesis. wikipedia.org |

| N-Boc-aminooxyacetic acid | Boc-Aoa | Boc-SPPS | Used in Boc-based peptide synthesis. wikipedia.org |

| N,N-di-Boc-aminooxyacetic acid | Boc₂-Aoa | Fmoc-SPPS | Developed to prevent N-overacylation side reactions when using certain coupling reagents. wikipedia.org |

| (1-Phenyl-ethylideneaminooxy)-acetic acid | - | Post-synthesis modification | The phenylethylidene group acts as a protecting group that can be removed under specific conditions to liberate the aminooxy group for ligation. |

This table summarizes various protected forms of aminooxyacetic acid used for peptide and protein modification.

The oxime ligation strategy has been successfully used to create a wide range of bioconjugates, including polymer-protein conjugates, peptide dendrimers, and glycoconjugates. wikipedia.orgresearchgate.net

Heterobifunctional linkers are chemical reagents that possess two different reactive groups, enabling the stepwise conjugation of two distinct molecules. These linkers are essential for creating complex molecular assemblies, such as antibody-drug conjugates or probes for studying molecular interactions. nih.gov

The structure of (1-Phenyl-ethylideneaminooxy)-acetic acid is inherently suited for use as, or incorporation into, a heterobifunctional linker. Following deprotection of the 1-phenylethylidene group, the molecule presents two distinct functional ends:

An aminooxy group: This end can selectively react with an aldehyde or ketone on a target molecule (e.g., a protein or a surface modified to present a carbonyl group).

A carboxylic acid group: This end can be activated (for example, as an N-hydroxysuccinimide ester) to react with a primary amine, such as the lysine (B10760008) residues found on the surface of proteins. nih.gov

This dual reactivity allows for controlled, directional conjugation. For instance, the carboxylic acid end can first be coupled to a peptide, and after purification and deprotection, the free aminooxy group can be ligated to a second molecule containing an aldehyde, creating a precisely defined conjugate.

| Reactive Group 1 | Target Functional Group 1 | Reactive Group 2 (from AOA) | Target Functional Group 2 |

| N-Succinimidyl Ester (NHS-ester) | Amine (-NH₂) | Aminooxy (-ONH₂) | Aldehyde/Ketone |

| Maleimide | Thiol (-SH) | Aminooxy (-ONH₂) | Aldehyde/Ketone |

| Iodoacetate | Thiol (-SH) | Aminooxy (-ONH₂) | Aldehyde/Ketone |

| Isothiocyanate | Amine (-NH₂) | Aminooxy (-ONH₂) | Aldehyde/Ketone |

This table illustrates how the aminooxy group from AOA can be paired with other common reactive functionalities to create heterobifunctional linkers.

Fundamental Antimicrobial Research and Mechanisms (general, not specific drug efficacy)

Future research may shed light on the biochemical and biological properties of (1-Phenyl-ethylideneaminooxy)-acetic acid, which would enable a comprehensive analysis as requested.

Advanced Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxime ethers, including (1-Phenyl-ethylideneaminooxy)-acetic acid, has traditionally relied on established chemical reactions. mdpi.com However, the future of its synthesis is geared towards novel and sustainable, or "green," methodologies that prioritize environmental responsibility, efficiency, and safety. ijprajournal.com

Future research will likely focus on:

Catalyst-Free and Solvent-Free Conditions: Moving away from hazardous solvents and catalysts is a key goal of green chemistry. ijprajournal.com Research into solid-state reactions or the use of benign catalysts like potassium fluoride-doped alumina (B75360) could provide environmentally friendly synthetic routes. ijprajournal.com

One-Pot Synthesis: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, improves efficiency and reduces waste. organic-chemistry.orgjocpr.com An efficient one-pot synthesis of oxime ethers from alcohols has been demonstrated using a triphenylphosphine/carbon tetrachloride system, a methodology that could be adapted for (1-Phenyl-ethylideneaminooxy)-acetic acid. organic-chemistry.org

Visible-Light-Mediated Synthesis: Photocatalysis offers a mild and efficient way to drive chemical reactions. nih.gov A recently developed visible-light-mediated three-component reaction for synthesizing oxime esters using eosin (B541160) Y as a photocatalyst exemplifies the type of innovative approach that could be applied. nih.gov

Bio-based Precursors: Exploring the use of starting materials derived from renewable biological sources could significantly enhance the sustainability profile of the synthesis. acs.org

| Synthetic Approach | Key Features | Potential Advantages |

| Natural Acid Catalysis | Utilizes natural acid catalysts like citrus juice. ijprajournal.com | Environmentally benign, low cost. |

| One-Pot Reactions | Combines multiple steps without isolating intermediates. organic-chemistry.org | Increased efficiency, reduced waste and reaction time. |

| Photocatalysis | Uses visible light and a photocatalyst to drive the reaction. nih.gov | Mild reaction conditions, high efficiency. |

Exploration of Undiscovered Reactivity and Catalytic Applications

The oxime ether functional group is a versatile platform for a variety of chemical transformations. nsf.gov While its basic reactivity is understood, future research aims to uncover novel reaction pathways and explore its potential in catalysis.

Key areas of exploration include:

Radical Chemistry: The N–O bond in oxime ethers can be fragmented to generate iminyl radicals. nsf.gov These highly reactive intermediates can participate in a range of transformations, including cyclizations and carbon-carbon bond-forming reactions, opening up new synthetic possibilities. nsf.gov

Transition Metal Catalysis: Transition metals can interact with the oxime ether moiety to facilitate novel reactions. numberanalytics.com This includes insertion into the N-O bond or single electron transfer (SET) processes that can be harnessed for complex molecule synthesis. nsf.gov

Asymmetric Catalysis: The development of chiral catalysts for reactions involving oxime ethers could lead to the enantioselective synthesis of valuable compounds, a significant challenge and opportunity in the field. researchgate.net The stereochemistry (E/Z geometry) of the oxime double bond can significantly influence the stereoselectivity of such reactions. researchgate.net

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior. For (1-Phenyl-ethylideneaminooxy)-acetic acid, advanced computational approaches can accelerate discovery and provide insights that are difficult to obtain through experimentation alone.

Future directions in this area involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the molecular geometry, vibrational frequencies, and electronic properties of the molecule. nih.gov Such calculations are powerful for confirming stereochemistry (E- vs. Z-isomers) and understanding reactivity. nih.gov

Predictive Modeling of Reactivity: Computational models can predict the outcomes of unknown reactions, guiding experimental design and saving resources. researchgate.net For instance, DFT calculations can provide insights into reaction mechanisms, such as the diradical rearrangement of alkenyl oxime ethers. researchgate.net

Virtual Screening and SAR: In the context of drug discovery, computational docking studies can predict how derivatives of (1-Phenyl-ethylideneaminooxy)-acetic acid might bind to biological targets. mdpi.com This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing. mdpi.com

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Structure optimization, reaction mechanism studies. nih.govnih.gov | Geometric parameters, energy barriers, NMR shifts. |

| Molecular Docking | Virtual screening for biological activity. mdpi.com | Binding affinity, interaction with protein targets. |

| HOMO-LUMO Analysis | Understanding electronic transitions and reactivity. nih.gov | Energy band gaps, molecular electrostatic potential. |

Creation of Innovative Chemical Tools for Biological System Interrogation

The diverse biological activities reported for the oxime ether class, including antifungal, antibacterial, and anticancer properties, suggest that (1-Phenyl-ethylideneaminooxy)-acetic acid could be a valuable scaffold for creating chemical tools to study biological systems. bohrium.commdpi.comnih.gov

Future research could focus on:

Developing Chemical Probes: By attaching fluorescent tags or other reporter groups, the molecule could be transformed into a probe to visualize biological processes or track the localization of specific enzymes or receptors.

Fragment-Based Drug Discovery: The core structure can serve as a starting point in fragment-based lead discovery, an efficient method for identifying new precursor compounds for drug development. jst.go.jp

Bioorthogonal Chemistry: The oxime functionality is used in "click chemistry," a set of powerful, reliable, and selective reactions for bioconjugation. rsc.org This opens the possibility of using (1-Phenyl-ethylideneaminooxy)-acetic acid derivatives to label biomolecules in living systems.

Expanding the Scope of Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, linking the chemical structure of a molecule to its biological effect. nih.gov For (1-Phenyl-ethylideneaminooxy)-acetic acid, a systematic SAR investigation would be a critical step in optimizing its potential biological activity. researchgate.net

A comprehensive SAR study would involve:

Systematic Structural Modification: Synthesizing a library of analogs by modifying the phenyl ring (e.g., adding electron-withdrawing or -donating groups), the ethylidene chain, and the acetic acid moiety. nih.gov

Broad Biological Screening: Testing these new compounds against a wide range of biological targets, such as different cancer cell lines, bacteria, and fungi, to identify lead compounds. mdpi.comresearchgate.net

Relating Structure to Function: Analyzing the results to determine which structural features are crucial for activity. For example, studies on other oxime ethers have shown that the presence and position of substituents like chloro or methoxy (B1213986) groups can significantly impact antimicrobial activity. researchgate.netnih.gov

Potential for Integration within Systems Chemistry and Materials Science

The unique properties of the oxime functional group extend its potential beyond biology and into the realms of systems chemistry and materials science.

Future avenues for research include:

Supramolecular Chemistry: The oxime group can act as both a hydrogen-bond donor and acceptor, enabling it to form predictable, self-assembling structures like dimers and chains (catemers). scispace.comscispace.com This property could be exploited to build complex, metal-containing supramolecular architectures. acs.org

Polymer Science: Oxime ethers are being integrated into advanced polymers. For example, they have been used to create poly(oxime-urethane) materials with intrinsic antimicrobial properties and poly(oxime-ester) vitrimers, a class of recyclable and self-healing polymers. acs.orgescholarship.orgacs.org (1-Phenyl-ethylideneaminooxy)-acetic acid could serve as a monomer or cross-linker in the development of new functional materials.

Dynamic Covalent Chemistry: The reversible nature of the oxime linkage under certain conditions makes it suitable for creating dynamic materials that can adapt their structure in response to stimuli, a key concept in systems chemistry. escholarship.org

Q & A

Q. Basic Characterization

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ethylideneaminooxy group (δ 7.3–7.5 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm, with retention times calibrated against standards .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 222.0895) .

How can researchers evaluate the antioxidant potential of (1-Phenyl-ethylideneaminooxy)-acetic acid derivatives using in vitro assays?

Q. Basic Biological Activity

- DPPH radical scavenging : Incubate derivatives (0.1–1.0 mM) with DPPH (100 µM in ethanol) for 30 min. Measure absorbance at 517 nm; IC₅₀ values < 50 µM indicate potent activity .

- Hydrogen peroxide (H₂O₂) assay : Treat cell-free systems with derivatives and H₂O₂ (1 mM), quantifying residual H₂O₂ via peroxidase-coupled colorimetry .

- Nitric oxide (NO) inhibition : Use Griess reagent to measure NO reduction in LPS-stimulated macrophages .

What environmental factors significantly impact the stability and reactivity of (1-Phenyl-ethylideneaminooxy)-acetic acid during experimental procedures?

Q. Advanced Stability

- pH sensitivity : Degrades rapidly in acidic conditions (pH < 3) due to hydrolysis of the ethylideneaminooxy group. Buffered solutions (pH 6–8) enhance stability .

- Temperature : Storage at –20°C under nitrogen minimizes thermal decomposition. Above 40°C, cyclization side products dominate .

- Light exposure : UV light accelerates photodegradation; amber glassware is recommended .

How should researchers address discrepancies in biological activity data across studies involving phenoxy-acetic acid derivatives?

Q. Advanced Data Analysis

- Structural validation : Confirm compound identity via NMR and LC-MS to rule out isomer contamination .

- Assay standardization : Use internal controls (e.g., ascorbic acid for antioxidants) and replicate experiments across labs .

- Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups like –NO₂ enhance activity vs. –OCH₃) to explain variability .

What strategies can be employed to modify the core structure to enhance pharmacological properties?

Q. Advanced Structural Optimization

- Substituent introduction : Add electron-deficient groups (e.g., –CF₃) to the phenyl ring to improve membrane permeability .

- Bioisosteric replacement : Replace the acetic acid moiety with sulfonamide or phosphonate groups to modulate solubility and target affinity .

- Prodrug design : Esterify the carboxylic acid to enhance bioavailability, with in vivo hydrolysis releasing the active form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.